molecular formula C24H21F2NO2 B601695 Ezetimibe Dehydoxy Impurity CAS No. 204589-58-2

Ezetimibe Dehydoxy Impurity

Cat. No.: B601695
CAS No.: 204589-58-2
M. Wt: 393.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe works by reducing the amount of cholesterol absorbed from the diet . Impurities like Ezetimibe Dehydoxy Impurity are important to study as they can affect the safety, efficacy, and stability of the pharmaceutical product.

Mechanism of Action

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe Dehydroxy Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) which is involved in the intestinal uptake of cholesterol and phytosterols . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe’s action on the NPC1L1 protein affects the biochemical pathway of cholesterol absorption in the body. By inhibiting NPC1L1, ezetimibe prevents the uptake of cholesterol and phytosterols in the small intestine, thereby reducing the amount of cholesterol delivered to the liver. This leads to a decrease in the levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, Apo B, and non-HDL-C in the blood .

Pharmacokinetics

Ezetimibe is a selective cholesterol absorption inhibitor. Hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph . Changes in efflux transporter activity partly explain the changes in EZE-Ph pharmacokinetics . The plasma exposure of EZE and EZE-Ph increases in hepatically impaired rats following oral administration of Ezetimibe .

Result of Action

The result of Ezetimibe’s action is a reduction in the levels of LDL-C, total cholesterol, Apo B, and non-HDL-C in the blood, which are key indicators of primary hyperlipidemia and familial cholesterolemia . This makes Ezetimibe an effective LDL-C lowering agent .

Action Environment

The action of Ezetimibe can be influenced by various environmental factors. For instance, the presence of certain impurities can affect the stability and efficacy of the drug . Additionally, the pH of the environment can influence the degradation of Ezetimibe . Understanding these factors is crucial for the optimal use and storage of the drug.

Biochemical Analysis

Biochemical Properties

Ezetimibe Dehydoxy Impurity, like Ezetimibe, may interact with enzymes and proteins involved in cholesterol absorption. The nature of these interactions likely involves the compound’s role in inhibiting cholesterol absorption .

Cellular Effects

It is reasonable to speculate that, like Ezetimibe, it may influence cell function by reducing cholesterol absorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as a cholesterol absorption inhibitor . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Ezetimibe degrades into m-fluoroaniline analog during alkaline hydrolysis .

Dosage Effects in Animal Models

Studies on Ezetimibe have shown that it exhibits an atheroprotective effect by enhancing reverse cholesterol transport and by decreasing low-density lipoprotein cholesterol in hamsters .

Metabolic Pathways

The major metabolic pathway for Ezetimibe involves glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe is known to be transported and distributed within cells and tissues through its role as a cholesterol absorption inhibitor .

Subcellular Localization

Given its role as a cholesterol absorption inhibitor, it is likely to be localized in areas of the cell involved in cholesterol absorption and metabolism .

Preparation Methods

The preparation of Ezetimibe Dehydoxy Impurity involves synthetic routes and reaction conditions similar to those used for Ezetimibe. One common method involves the degradation of Ezetimibe under alkaline conditions. For instance, Ezetimibe can be heated with 0.01 M aqueous sodium hydroxide solution at 60°C for 10 minutes, leading to the formation of degradation products, including this compound . Industrial production methods for such impurities typically involve controlled degradation processes and isolation using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Ezetimibe Dehydoxy Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Ezetimibe Dehydoxy Impurity has several scientific research applications, including:

Comparison with Similar Compounds

Ezetimibe Dehydoxy Impurity can be compared with other impurities and degradation products of Ezetimibe, such as:

  • Ezetimibe Ketone
  • Ezetimibe Benzyl Impurity
  • Ezetimibe Diacid Impurity

These impurities are formed under different conditions and have unique chemical structures and properties. This compound is unique in its formation through the removal of a hydroxyl group from Ezetimibe .

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h4-15,22-23,28H,1-3H2/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGSMLXOBVGHQH-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe Dehydoxy Impurity
Reactant of Route 2
Ezetimibe Dehydoxy Impurity
Reactant of Route 3
Ezetimibe Dehydoxy Impurity
Reactant of Route 4
Ezetimibe Dehydoxy Impurity
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ezetimibe Dehydoxy Impurity
Reactant of Route 6
Ezetimibe Dehydoxy Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.